(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
Overview
Description
“(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol” is a chemical compound with the molecular formula C6H10O3 . It has a molecular weight of 130.14 g/mol . The IUPAC name for this compound is (3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol .
Synthesis Analysis
The synthesis of “(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol” involves a stereoselective method for the preparation of diastereomerically pure compound . The method also includes the crystallization of (3aR,4S,6aS) 4-methoxy-tetrahydro-furo[3,4-b]furan-2-one and the epimerization of (3aR,4R,6aS) 4-methoxy-tetrahydro-furo[3,4-b]-furan-2-one to (3aR,4S,6aS) 4-methoxy-tetrahydro-furo[3,4-b]furan-2-one .
Molecular Structure Analysis
The molecular structure of “(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol” is characterized by a cis-fused γ-lactone tetrahydrofuran ring system . The molecule assumes an elongated shape and exhibits non-crystallographic C2 symmetry .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol” include the epimerization of (3aR,4R,6aS) 4-methoxy-tetrahydro-furo[3,4-b]-furan-2-one to (3aR,4S,6aS) 4-methoxy-tetrahydro-furo[3,4-b]furan-2-one .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol” include a molecular weight of 130.14 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . The compound has an exact mass of 130.062994177 g/mol and a monoisotopic mass of 130.062994177 g/mol . The topological polar surface area is 38.7 Ų .
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
“(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol” and its related compounds can be used as ligands in pharmaceutical compounds, such as HIV protease inhibitors . These inhibitors are used in the treatment of HIV infection by preventing the virus from replicating in the body.
Organic Chemistry Research
This compound is used in organic chemistry research, particularly in the synthesis of complex molecules. The unique structure of “(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol” makes it a valuable building block in the synthesis of various organic compounds .
Development of New Synthetic Methods
The synthesis of “(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol” involves novel synthetic methods that can be applied to other areas of chemical synthesis. For example, the method of preparing this compound in high yield and high enantiomeric selectivity is disclosed in a patent .
Manufacturing of Other Chemicals
“(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol” can be used in the manufacturing of other chemicals. For instance, it is used in the preparation of (5S)-5-(benzyloxymethyl)-5H-furan-2-one .
Rare and Unique Chemical Collection
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that “(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol” could be used in early-stage research to discover new applications and functionalities.
Educational Purposes
In educational settings, “(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol” can be used to demonstrate various concepts in organic chemistry, such as stereochemistry, furan ring formation, and the synthesis of complex molecules .
properties
IUPAC Name |
(3aS,4S,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-3-9-6-4(5)1-2-8-6/h4-7H,1-3H2/t4-,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDXYCHYMULCDZ-KVQBGUIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C(CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1[C@@H](CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456824 | |
Record name | (3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | |
CAS RN |
252873-50-0 | |
Record name | (3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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